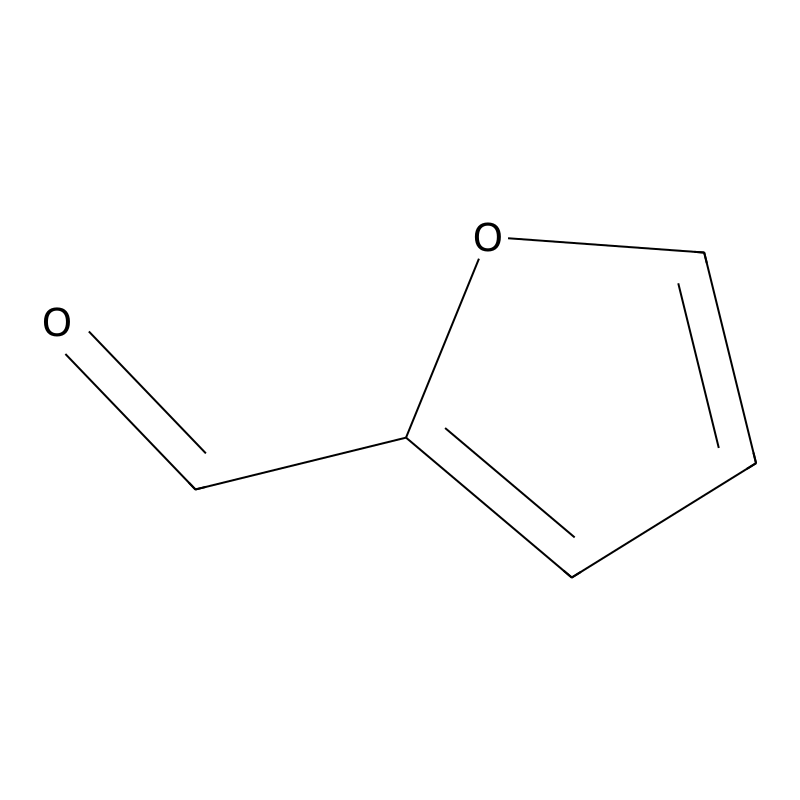

Furfural

C5H4O2

C4H3OCHO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C5H4O2

C4H3OCHO

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alcohol, ether; 8.3% soluble in water at 20 °C

Soluble in benzene, chloroform; very soluble in ethanol, acetone; miscible with ethyl ether

In water, 7.41X10+4 mg/L at 25 °C

74.1 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 8.3

soluble in water; soluble in oils

miscible (in ethanol)

8%

Synonyms

Canonical SMILES

Precursor for Biofuels and Biochemicals

Furfural serves as a valuable platform molecule for the production of biofuels and biochemicals. Researchers are exploring its conversion into:

- Furan derivatives: These include furan diols, 2,5-dimethylfuran (DMF), and levulinic acid, which are potential biofuel candidates due to their favorable fuel properties [, ].

- Bioplastics: Furfural can be used in the production of bio-based plastics like furan-PE and polylactic acid (PLA) composites, offering sustainable alternatives to conventional plastics [, ].

Solvent and Extraction Applications

Furfural's properties as a selective solvent make it valuable in scientific research for:

- Fractionation of lignocellulose: It can effectively separate cellulose, hemicellulose, and lignin, the main components of lignocellulosic biomass, facilitating further research and utilization of these components [].

- Extraction of valuable compounds: Furfural can extract various valuable compounds from natural materials, such as essential oils, flavors, and pharmaceuticals, offering a potentially greener alternative to traditional solvents [].

Research on Potential Applications in Other Fields

Furfural's diverse chemical properties are being explored for potential applications in various other scientific research fields, including:

- Development of new materials: Researchers are investigating furfural's use in creating functional materials like resins, adhesives, and ion-exchange resins [, ].

- Synthesis of fine chemicals: Its reactivity allows for the synthesis of various fine chemicals, including pharmaceuticals, agrochemicals, and food additives, offering potential for sustainable production methods [].

Furfural is an organic compound with the chemical formula C₄H₃OCHO. It appears as a colorless liquid, though commercial samples can often be brown due to impurities. This compound is derived from the dehydration of pentose sugars, which are abundant in various agricultural byproducts such as corncobs, oat bran, wheat bran, and sawdust. The name "furfural" originates from the Latin word furfur, meaning bran, reflecting its common sources. Furfural is primarily soluble in polar organic solvents and exhibits limited solubility in water and alkanes. It participates in reactions typical of aldehydes and aromatic compounds, displaying less aromatic character than benzene, which allows it to be easily hydrogenated to tetrahydrofurfuryl alcohol .

- Hydrogenation: Furfural can be selectively hydrogenated to produce furfuryl alcohol or tetrahydrofurfuryl alcohol. This reaction is typically catalyzed using copper-based catalysts .

- Oxidation: Furfural can be oxidized to form furoic acid or other derivatives. Various catalytic systems have been developed for this transformation, including metal-free systems .

- Condensation Reactions: It reacts with aliphatic alcohols to produce furoic acid esters through oxidative esterification .

- Polymerization: Under acidic conditions and elevated temperatures, furfural can polymerize irreversibly, forming thermosetting polymers .

Furfural exhibits notable biological activity, particularly concerning its effects on DNA. Studies have shown that it can induce breakage in calf thymus DNA in vitro, primarily affecting adenine-thymine base pairs. Additionally, furfural has been found to induce mutagenic effects in certain biological assays . Its metabolism in mammals primarily involves oxidation of the aldehyde group to yield furoic acid, which is further processed through various metabolic pathways .

Furfural can be synthesized through several methods:

- Acid-Catalyzed Dehydration: The most common industrial method involves the acid-catalyzed dehydration of pentose sugars derived from lignocellulosic biomass. This process typically yields 3% to 10% furfural by mass from the feedstock .

- Laboratory Synthesis: In laboratory settings, furfural can be synthesized by heating plant material with sulfuric acid or other acids. Research has focused on using solid acid catalysts to minimize toxic effluents .

- Catalytic Processes: Recent advancements include using novel catalysts for enhanced efficiency and selectivity during synthesis processes .

Furfural has a wide range of applications across various industries:

- Solvent Production: It is used to produce solvents like methyltetrahydrofuran.

- Chemical Feedstock: Furfural serves as a precursor for various chemicals, including furan and furoic acid.

- Biofuels: Its derivatives can be converted into biofuels through catalytic processes.

- Agricultural Chemicals: Furfural is also utilized in the synthesis of agrochemicals and pharmaceuticals due to its reactive aldehyde group .

Research into the interactions of furfural with biological systems has highlighted its potential mutagenic properties. Studies suggest that furfural may react with DNA components, leading to structural changes that could result in genetic mutations. Furthermore, its metabolic pathways have been explored to understand how it interacts with cellular systems and contributes to various biochemical processes .

Similar Compounds: Comparison with Other Compounds

Furfural shares structural similarities with several other compounds, each exhibiting unique properties:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Furan | C₄H₄O | A cyclic compound; less reactive than furfural |

| Furoic Acid | C₅H₄O₂ | Derived from furfural; used in pharmaceuticals |

| 5-Hydroxymethylfurfural | C₆H₈O₃ | A derivative involved in food chemistry; more stable |

| Tetrahydrofurfuryl Alcohol | C₅H₁₂O | Hydrogenated form of furfural; used as a solvent |

Furfural's uniqueness lies in its ability to act as both a solvent and a precursor for various chemical transformations while maintaining a relatively simple structure that allows for diverse reactivity compared to its analogs .

Lignocellulosic Biomass Sources

Agricultural Residues

Agricultural residues represent the most widely utilized feedstock for industrial furfural production due to their abundance, low cost, and high pentosan content. Corn cobs, rice husks, sugarcane bagasse, and cotton husks are particularly prominent. Corn cobs, for instance, contain 30–32% pentosans, yielding up to 10% furfural in industrial processes [5] [7]. Rice husks, though lower in pentosans (16–18%), are favored in regions with rice-dominated agriculture, such as Southeast Asia, due to their year-round availability [7] [8]. Sugarcane bagasse, a byproduct of sugar mills, contains 25–27% pentosans and is valorized in biorefineries co-producing furfural and ethanol [8]. Cotton husks, with 27% pentosan content, are notable for their integration into circular economy models, where waste from textile industries is repurposed [5].

A critical advantage of agricultural residues is their role in waste valorization. For example, converting 80 tons of rice husks daily can yield 6% furfural while mitigating disposal challenges [7]. However, transportation and storage costs often dictate feedstock selection, necessitating localized production facilities near agricultural hubs [8].

Forestry Byproducts

Forestry byproducts, such as hardwood chips, sawdust, and bark, are increasingly explored for furfural production due to their high xylan content. Hardwoods like oak and birch contain 20–25% hemicellulose, predominantly as glucuronoxylan [9]. Softwoods, though less xylan-rich, contribute to integrated biorefineries where lignin and cellulose are co-processed. For instance, birchwood hydrolysis in dilute sulfuric acid achieves furfural yields of 50–60% under optimized conditions [9].

The utilization of forestry residues aligns with sustainable forest management practices, reducing reliance on dedicated timber harvesting. However, the recalcitrance of lignin in softwoods poses challenges in hemicellulose accessibility, necessitating pretreatment steps like steam explosion or organosolv fractionation [2] [4].

Energy Crops

Energy crops, including miscanthus, switchgrass, and willow, are cultivated specifically for biorefining due to their high biomass yield and adaptability to marginal lands. Miscanthus, for example, produces 15–20 tons of dry biomass per hectare annually, with a xylan content of 18–22% [3] [5]. These crops offer predictable supply chains and reduced competition with food crops, making them viable for large-scale furfural production.

Recent studies highlight the potential of hybrid poplar, which combines rapid growth (4–6 years to harvest) with a pentosan content of 12–15% [5]. However, economic viability hinges on advancements in pretreatment technologies to reduce energy-intensive milling and enzymatic hydrolysis steps [3].

Hemicellulose Composition and Structure

Hemicellulose, a heteropolysaccharide comprising 20–35% of lignocellulosic biomass, is the primary source of pentoses for furfural synthesis. Unlike cellulose, hemicellulose is branched and consists of xylose, arabinose, mannose, and galactose units linked via β-(1→4) glycosidic bonds [2] [4]. In hardwoods, glucuronoxylan dominates, featuring a linear xylose backbone with occasional 4-O-methylglucuronic acid substitutions [9]. Softwoods contain galactoglucomannan, which is less suitable for furfural production due to lower xylose content.

The hydrolysis of hemicellulose to pentoses (xylose and arabinose) is catalyzed by Brønsted or Lewis acids under elevated temperatures (150–200°C). The subsequent dehydration of pentoses via cyclization and water elimination forms furfural [2] [4]. The presence of acetyl groups in hemicellulose enhances hydrolysis efficiency but may also promote side reactions, reducing furfural selectivity [9].

Xylan and Pentosan Content Analysis

Xylan, the principal component of hemicellulose, directly correlates with furfural yield. The table below summarizes pentosan content and theoretical furfural yields for selected feedstocks:

| Feedstock | Pentosan Content (%) | Theoretical Furfural Yield (%) | Industrial Yield (%) |

|---|---|---|---|

| Corn cobs | 30–32 | 23.4 | 10 |

| Rice husks | 16–18 | 22.4 | 6 |

| Sugarcane bagasse | 25–27 | 17.4 | 8–9 |

| Birchwood | 20–25 | 15.6 | 12–14 |

Data adapted from [5] [7] [9].

The disparity between theoretical and industrial yields arises from side reactions, such as furfural degradation to humins, and inefficiencies in pentose extraction [6]. Advanced biphasic systems, employing water-organic solvent mixtures, improve furfural selectivity by rapidly extracting it from the aqueous phase [2] [4].

Biomass Selection Criteria for Optimal Yield

Selecting biomass for furfural production requires evaluating multiple factors:

- Pentosan Content: Feedstocks with >20% pentosans (e.g., corn cobs, birchwood) are preferred to maximize yield [5] [7].

- Availability and Cost: Locally abundant residues reduce transportation costs. For example, bagasse is prioritized in sugarcane-producing regions [8].

- Pretreatment Complexity: Feedstocks with low lignin content (e.g., corn cobs) require less severe pretreatment, lowering energy input [6].

- Sustainability: Energy crops must not compete with food production or contribute to deforestation [3].

- Co-Product Potential: Integrated biorefineries favor feedstocks like bagasse, which can concurrently yield ethanol and lignin [4] [8].

Techno-economic analyses emphasize the superiority of two-step processes, where prehydrolysis separates pentosans before dehydration, achieving yields up to 60% compared to 40% in one-step methods [2] [4].

Quaker Oats Technology

The Quaker Oats process, developed in the 1920s, established the foundation for commercial furfural production [3]. This batch process utilized dilute sulfuric acid as a catalyst, operating at approximately 153°C with water steam heating for five hours, achieving furfural yields of 40-50% [4]. The process involved the direct acid-catalyzed hydrolysis of pentosan-containing agricultural residues, followed by steam distillation for furfural recovery [3] [5].

The fundamental mechanism involves two sequential steps: first, the acid hydrolysis of hemicellulose to release pentose sugars, primarily xylose; second, the dehydration of these pentoses to form furfural [4]. The low yields observed in this process resulted from the significantly higher rate of polysaccharide hydrolysis compared to monosaccharide dehydration, leading to accumulation of pentoses and subsequent formation of degradation products through polymerization and condensation reactions [4].

Huaxia Technology Developments

Huaxia Technology, a subsidiary of Westpro Company, developed a continuous process variation of the Quaker Oats technology for industrial implementation in China [3]. This system employs fixed-bed reactors operating at temperatures between 200-240°C, coupled with continuous dynamic azeotropic distillation refining processes [3]. The technology achieved furfural yields of 4-12% based on the initial weight of dry biomass feedstock, including corn cobs, rice hulls, bagasse, cotton hulls, and wood materials [3].

SupraYield Technology

SupraYield technology, introduced in the late 1990s and developed from patented technology owned by Karl Zeitsch, represents a significant modification of the Quaker Oats process [3]. This technology operates through single-stage hydrolysis of sugarcane bagasse, converting pentoses to furfural in aqueous solution at boiling point temperatures (180-200°C) with or without phosphoric acid addition [3]. The process incorporates adiabatic flash distillation, facilitating the rapid transfer of furfural from the aqueous phase to the vapor phase, achieving yields of 45-55% [3].

Supratherm Process

The Supratherm process, developed by KRUPP, represents a continuous hydrolysis technology operating at high temperatures between 200-240°C [3]. The process utilizes a simple pipe reactor design, reducing reaction times to minutes rather than hours [3]. This high-temperature approach produces entirely particle-free furfural vapor, eliminating encrustation problems commonly encountered in conventional furfural plants [3]. The process achieves yields of 60-70% while maintaining continuous operation [3].

Acid-Catalyzed Hydrolysis and Dehydration

Mineral Acid Catalysis

Sulfuric Acid Systems

Sulfuric acid remains the most widely employed mineral acid catalyst for furfural production, with concentrations ranging from 0.1 to 2.0 M and operating temperatures of 120-160°C [4] [6]. The mechanism follows Brønsted acid catalysis, where protonation occurs at various oxygen atoms in the hemicellulose structure, leading to glycosidic bond cleavage and subsequent pentose formation [4]. Studies have demonstrated that sulfuric acid can achieve furfural yields up to 90% under optimized conditions [7].

Kinetic analysis reveals that the hydrolysis reaction exhibits first-order kinetics in homogeneous systems, with apparent activation energies for xylose dehydration reported at 44.70 ± 7.89 kJ mol⁻¹ [7]. The reaction proceeds through formation of reactive intermediates, with furfural formation being kinetically favored over direct degradation pathways.

Hydrochloric Acid Applications

Hydrochloric acid, typically employed at concentrations of 0.5-3.0 M and temperatures of 120-180°C, offers cost-effective furfural production with moderate yields of 45-65%. Research has shown that HCl-catalyzed processes can achieve improved performance through the addition of sodium chloride, which enhances reaction kinetics and maintains catalyst integrity at elevated temperatures.

Alternative Mineral Acids

Phosphoric acid (H₃PO₄) provides a less corrosive alternative to sulfuric and hydrochloric acids, operating at 1-8% w/v concentrations and temperatures of 140-180°C. While achieving moderate yields of approximately 48%, phosphoric acid offers advantages in terms of equipment corrosion and environmental impact. Nitric acid, despite its strong acid properties, shows limited effectiveness in promoting dehydration reactions, achieving only 45% maximum yields due to competing side reactions [4].

Solid Acid Catalysis

Zeolite-Based Catalysts

Zeolite catalysts have emerged as environmentally friendly alternatives to mineral acids, offering recyclability and reduced corrosion issues. H-ZSM-5 zeolites with Si/Al ratios of 25-50 demonstrate exceptional performance, achieving furfural yields up to 98% at operating temperatures of 180-260°C. The high selectivity results from the zeolite's three-dimensional pore structure and tunable acid site distribution.

H-Beta zeolites, characterized by Si/Al ratios of 12-25, exhibit good catalytic activity with hierarchical pore structures facilitating mass transfer. These catalysts achieve furfural yields of 87% at temperatures of 160-200°C, with enhanced performance observed in hierarchical structures possessing developed mesoporosity.

H-Mordenite zeolites, featuring two-dimensional pore systems and Si/Al ratios of 10-20, provide moderate catalytic activity with yields reaching 75% at 160-220°C. The linear pore structure, while limiting accessibility compared to three-dimensional zeolites, offers unique selectivity characteristics.

Ultrastable Y Zeolites

H-USY zeolites with Si/Al ratios of 5-15 demonstrate excellent accessibility due to their large pore structure, achieving furfural yields of 83% at 150-200°C. Thermal dealumination treatments can modulate acid site distribution, increasing the weak plus moderate to strong acid site ratio, which enhances catalytic performance.

Ion Exchange Resins

Nafion Catalysts

Perfluorinated Nafion NR50 catalysts demonstrate high temperature stability at 150-170°C, achieving furfural yields of 75% when employed with sodium chloride additives. The addition of NaCl prevents catalyst degradation and maintains activity integrity during high-temperature operation.

Sulfated Metal Oxides

Sulfated zirconia (SO₄²⁻/ZrO₂) catalysts with 1-5% sulfate loading provide strong acidity and good thermal stability at 140-180°C. These catalysts achieve maximum furfural yields of 54% with 98% xylose conversion, demonstrating effective performance in biphasic reaction systems.

Organic Acid Systems

Organic acids offer milder catalytic conditions and reduced environmental impact compared to mineral acids. Tamarind extract, containing natural organic acids, has been investigated for furfural synthesis, achieving yields of 7.2% under gentle reaction conditions. Bilimbi acid, another natural organic acid source, demonstrates potential for sustainable furfural production from biomass feedstocks.

Acetic acid, formed as a by-product during hemicellulose hydrolysis, can contribute to the overall acidity of the reaction system and enhance furfural conversion rates. The autocatalytic formation of acetic acid during biomass processing creates a synergistic effect that improves overall process efficiency.

Catalytic Systems for Furfural Synthesis

Homogeneous Catalysis

Lewis Acid Catalysts

Tin chloride (SnCl₄) represents a highly effective Lewis acid catalyst, particularly when combined with ionic liquid systems. Operating at 5-10 mol% concentrations and temperatures of 120-170°C, SnCl₄ achieves furfural yields up to 71% with high substrate loadings of 20 wt%. The catalyst demonstrates compatibility with ionic liquid media, enabling single-phase reaction systems that facilitate product recovery.

Aluminum chloride (AlCl₃) shows exceptional activity under microwave heating conditions, achieving furfural yields of 85% at 140-180°C. The catalyst demonstrates particular effectiveness in processing agricultural waste materials, including almond hulls and olive stones, with selectivities reaching 89%.

Chromium chloride (CrCl₃) provides moderate catalytic activity in biphasic systems, achieving yields of approximately 50% at 120-160°C. The catalyst shows enhanced performance in ionic liquid media and demonstrates compatibility with microwave-assisted heating.

Synergistic Catalyst Combinations

Combined catalyst systems demonstrate enhanced performance compared to individual catalysts. The combination of 5 mol% SnCl₄ with 5 mol% MgCl₂ achieves furfural yields of 68.8%, comparable to systems using 10 mol% SnCl₄ alone. This synergistic effect reduces catalyst loading requirements while maintaining high conversion efficiency.

Heterogeneous Catalysis

Zeolite Framework Modifications

Bifunctional zeolites incorporating both Brønsted and Lewis acid sites demonstrate superior performance in furfural synthesis. Zirconium-modified MFI zeolites (ZrO₂[Al]MFI) with close proximity of acid sites achieve complete furfural conversion within two hours. The mesoporous structure allows confinement of zirconium oxide clusters within the zeolite framework, creating unique catalytic properties.

Hafnium-aluminum USY zeolites (Hf-Al-USY) prepared through controlled dealumination and metal incorporation demonstrate remarkable performance in one-pot furfural conversion. The balanced Lewis and Brønsted acid sites, combined with hierarchical structure, enable high catalytic activity and good recyclability.

Metal-Doped Catalysts

Bimetal-doped beta zeolites prepared through post-synthesis strategies show enhanced catalytic performance. Cobalt-doped tin-beta zeolites (Co-Sn-beta) demonstrate strong interaction with the zeolite support, confirmed by high reduction temperatures of 1094 K. These catalysts achieve remarkable selectivity in furfural conversion processes.

Carbon-Based Solid Acids

Carbon-based solid acid catalysts offer sustainable alternatives for furfural production. Sulfonated biochar catalysts (SBC) derived from biomass residues achieve furfural yields of 68.3 g/kg from rice straw at optimal conditions of 160°C for five hours. These catalysts demonstrate environmental benefits through utilization of waste biomass as catalyst precursors.

Flax straw-based bifunctional solid acid catalysts have been developed for xylose conversion to furfural. These catalysts combine the advantages of renewable feedstock utilization with effective catalytic performance.

Biocatalytic Approaches

Enzyme-Based Systems

Biocatalytic approaches offer mild reaction conditions and high selectivity for furfural production and conversion. Transaminases derived from Shimia marina (SMTA) demonstrate exceptional efficiency in converting furan-based aldehydes to corresponding amines with high catalytic activity. These enzymes operate at temperatures of 30-60°C, achieving conversion rates of 95-99% in whole-cell biotransformations.

Baeyer-Villiger monooxygenases (BVMOs) provide selective oxidation capabilities for furan compounds. Phenylacetone monooxygenase (PAMO) and its mutants demonstrate significant activity toward furfural, HMF, and related compounds, producing furanoid acids as main products.

Multi-Enzymatic Cascades

One-pot multi-enzymatic reactions incorporating in situ cofactor recycling systems enable efficient furfural conversion. Aldehyde reductases from Synechocystis sp. PCC 6906 (SAHR) combined with transaminases create effective cascade systems for furfurylamine production.

Whole-cell-based biosynthesis using engineered Escherichia coli strains with reduced aromatic aldehyde reduction (RARE) demonstrates enhanced biotransformation capabilities. These systems achieve furfural conversion at concentrations up to 500 mM while minimizing unwanted side reactions.

Advanced Solvent Systems

Biphasic Reaction Media

Water/Organic Solvent Systems

Biphasic systems utilizing water and organic solvents provide significant advantages in furfural production through continuous product extraction [2]. The water/methyl isobutyl ketone (MIBK) system, characterized by a partition coefficient (Kp) of 4.8, enables continuous extraction of furfural from the aqueous reaction phase, preventing degradation reactions.

The kinetic model for biphasic systems incorporates four key steps: xylose dehydration to furfural, furfural degradation reactions, furfural-xylose condensation reactions, and mass transfer from aqueous to organic phases. Mathematical modeling reveals that optimal conditions occur at higher temperatures (170°C) with short reaction times, achieving theoretical yields of 85% in biphasic systems compared to only 30% in monophasic systems.

Water/toluene biphasic systems demonstrate effective furfural extraction with partition coefficients of 4.2 and operating temperatures of 150-170°C. These systems achieve furfural yields of 75% while providing cost-effective operation and established downstream processing capabilities.

High-Performance Biphasic Solvents

Water/1,2,4-trichlorobenzene systems offer excellent extraction capabilities with partition coefficients of 8.5, though operating at higher temperatures of 160-180°C [2]. The high boiling point organic phase enables operation under more severe conditions while maintaining effective product recovery [2].

Water/o-nitrotoluene biphasic systems demonstrate the highest partition coefficients (Kp = 12.3) among commonly studied systems, providing exceptional furfural extraction efficiency at 150-170°C [2]. The high selectivity and good thermal stability make this system attractive for intensive processing conditions [2].

Water/diphenyl ether systems combine low volatility with high temperature stability, operating effectively at 160-185°C with partition coefficients of 4.5. The reduced volatility minimizes solvent losses and energy requirements for solvent recovery.

Ionic Liquid Applications

Conventional Ionic Liquids

1-Ethyl-3-methylimidazolium bromide (EMIMBr) demonstrates exceptional performance as both solvent and reaction medium for furfural synthesis. Operating at 120-170°C with high substrate loadings (20 wt%), EMIMBr enables single-phase reaction systems that achieve furfural yields of 71% with SnCl₄ catalysis. The ionic liquid's ability to dissolve both biomass components and catalysts creates homogeneous reaction environments that facilitate enhanced mass transfer and reaction kinetics.

1-Butyl-3-methylimidazolium chloride (BMIMCl) shows particular effectiveness in dissolving cellulosic materials, making it suitable for direct biomass processing. Microwave-assisted reactions in BMIMCl with metal chloride catalysts achieve furfural yields up to 50% at moderate temperatures of 120-170°C.

Acidic Ionic Liquids

Acidic ionic liquids function as both catalyst and solvent, eliminating the need for additional acid catalysts. 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) demonstrates dual functionality, achieving furfural yields of 33% at 120-150°C. While yields are moderate, the simplified process design and reduced catalyst handling requirements offer operational advantages.

Functionalized Ionic Liquids

SO₃H-functionalized ionic liquids provide enhanced acidity and catalytic performance. These specialized ionic liquids demonstrate superior activity compared to conventional acidic ionic liquids, with alkyl chain linkers showing higher effectiveness than imidazolium-linked systems. Microwave-assisted dehydration using small amounts of SO₃H-functionalized ionic liquids efficiently converts aqueous xylose to furfural under controlled heating conditions.

Deep Eutectic Solvents

Choline Chloride-Based Systems

Choline chloride/malic acid deep eutectic solvents (ChCl/Mal) represent highly effective media for furfural production. Operating at molar ratios of 1:3 with 5 wt% water addition, these systems achieve remarkable furfural yields of 89% at 157°C with reaction times as short as 1.7 minutes under microwave heating.

The addition of alkali metal halide salts as additives enhances DES performance significantly. Lithium bromide additions (8.19%) to ChCl/Mal systems boost xylan conversion through cation and anion interactions with the solvent, providing a promising alternative to harsh operational conditions.

Oxalic Acid-Based Formulations

Choline chloride/oxalic acid systems demonstrate biomass pretreatment capabilities while producing furfural. Operating with 16.4 wt% water content, these systems achieve furfural yields of 56.5% from oil palm leaves following ultrasonic pretreatment. The ultrasonic disruption of lignin-carbohydrate complex structures enhances substrate accessibility and improves conversion efficiency.

p-Toluenesulfonic Acid Systems

Choline chloride/p-toluenesulfonic acid (ChCl/PTSA) deep eutectic solvents provide strong acidity for effective furfural synthesis. Biphasic systems incorporating ethyl acetate as extraction phase achieve furfural yields of 50% at 130°C for 15 minutes under microwave heating. The combination of acidic DES with organic extraction phase prevents furfural degradation while maintaining high conversion rates.

Sustainability Considerations

Deep eutectic solvents offer significant sustainability advantages through recyclability and reduced environmental impact. Recovery and reuse studies demonstrate that DES systems maintain 79.7% yield after three recycling cycles, with confirmed integrity of both furfural product and solvent components. However, challenges remain in terms of energy-intensive recovery processes and viscosity-related mass transfer limitations.

Microwave-Assisted Production Methods

Fundamentals of Microwave Enhancement

Microwave-assisted furfural production offers significant advantages in terms of reaction rate enhancement and energy efficiency. The technology achieves rapid and selective heating of polar molecules, creating temperature gradients that favor furfural formation while minimizing degradation reactions. Unlike conventional heating, microwave irradiation does not change fundamental reaction kinetics but provides rate enhancement through improved heat transfer and localized heating effects.

Biphasic Microwave Systems

The combination of microwave heating with biphasic operation creates synergistic effects that enhance furfural selectivity and yield. Microwave heating preferentially heats the aqueous phase to accelerate xylose dehydration while maintaining the organic phase at lower temperatures, favoring furfural extraction. This differential heating enables operation at higher xylose conversions than conventionally possible, pushing yields into previously unattainable parameter spaces.

Experimental results demonstrate that microwave-biphasic systems achieve furfural yields of approximately 75% at xylose conversions exceeding 95%, compared to maximum yields of 65% at 85% conversion under conventional heating. The selectivity maximum shifts from 85% xylose conversion under traditional heating to over 95% conversion under microwave conditions.

Catalyst Integration

Microwave-assisted systems demonstrate enhanced performance with various catalyst types. Hectorite and fluorohectorite catalysts achieve 20% furfural yield from commercial xylose and 60% yield from almond shell extracts within one hour under microwave irradiation at 150°C. The rapid heating capabilities enable processing of natural extracts that would be unstable under prolonged conventional heating.

Nafion NR50 catalysts with sodium chloride additives maintain integrity and activity under microwave heating at 170°C, achieving superior performance compared to conventional heating methods. The microwave-assisted process reduces reaction times from hours to minutes while maintaining catalyst stability.

Industrial Implementation Considerations

Microwave-assisted production faces challenges in industrial scaling due to equipment costs and energy consumption. However, the significant reduction in reaction times (from hours to minutes) and improved yields offset these limitations in specialized applications. Agricultural waste processing benefits particularly from microwave assistance, achieving 85% furfural selectivity from diverse feedstocks including almond hulls, olive stones, and grape processing residues.

One-Step versus Two-Step Production Processes

One-Step Process Characteristics

One-step furfural production involves simultaneous hydrolysis of hemicellulose and dehydration of resulting pentoses to furfural [5]. This approach requires severe pretreatment conditions or increased chemical usage to achieve effective conversion. The process simplicity offers advantages in terms of reduced equipment requirements and streamlined operation.

Direct one-step conversion typically operates at temperatures of 180-220°C with reaction times of 2-6 hours [5]. The process achieves furfural yields of 45-65% depending on feedstock and catalyst system. However, the harsh conditions can lead to excessive degradation of other biomass components, limiting opportunities for co-product recovery.

Two-Step Process Advantages

Two-step production separates hemicellulose hydrolysis from pentose dehydration, enabling optimization of each step independently [5]. The initial hydrolysis occurs under mild conditions (100-130°C), preserving biomass structure and enabling subsequent processing of solid residues. The separated pentose stream then undergoes dehydration under optimized conditions for furfural formation.

The advantage of two-step processing lies in higher furfural quantities compared to one-step processes [5]. Additionally, the less degraded solid residues can be converted to other valuable chemicals such as ethanol, phenols, and glucose through subsequent fermentation or chemical processing [5].

Process Integration Strategies

Modern biorefinery concepts increasingly adopt integrated approaches that combine furfural production with other value-added products. Two-step processes enable this integration by preserving cellulose and lignin fractions for alternative processing routes. The separated streams allow for optimized conversion of each biomass component to its highest-value products.

Techno-economic analysis indicates that biorefineries are transitioning toward integrated co-production models rather than standalone furfural production. These approaches improve overall process economics by maximizing revenue from all biomass components while reducing waste generation.

Comparative Performance Analysis

Recent studies demonstrate that two-step processes using zinc-loaded carbon-based solid acid catalysts (ZnCS-2) achieve furfural yields up to 72.4% compared to 48.3% for equivalent one-step processes. The two-step approach shows 49.9% higher final yields while reducing CO₂ emissions by 186.15 kg CO₂ equivalent per ton of furfural produced.

Economic analysis reveals that two-step processes demonstrate 6.75 times greater profitability than one-step alternatives due to higher yields and sulfur-free residue production. The improved economics result from both enhanced furfural production and valuable co-product generation from preserved biomass fractions.

Physical Description

Liquid

Colorless to amber liquid with an almond-like odor. [Note: Darkens in light and air.]; [NIOSH]

COLOURLESS-TO-PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS RED-BROWN ON EXPOSURE TO AIR AND LIGHT.

Colourless to yellow oily liquid which browns on storage, pungent, sweet, bread-like, caramellic, cinnamon-almond-like flavour, odour resembles benzaldehyde

Colorless to amber liquid with an almond-like odor.

Colorless to amber liquid with an almond-like odor. [Note: Darkens in light and air.]

Color/Form

Colorless liquid (becomes reddish-brown on exposure to light and air)

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

161.7 °C

161.00 to 162.00 °C. @ 760.00 mm Hg

162 °C

323 °F

Flash Point

60 °C, closed cup

60 °C (140 °F) (Closed cup)

60 °C c.c.

140 °F

Heavy Atom Count

Taste

Vapor Density

3.3 (Air= 1)

Relative vapor density (air = 1): 3.3

Density

1.1594 g/cu cm at 20 °C

Relative density (water = 1): 1.16

1.153-1.162

1.16

LogP

0.41

log Kow= 0.41

0.46

Odor

... Almond-like odor ...

Odor Threshold

Detection in water: 3.00X10+3 ppb (gas chromatically pure)

0.0240 mg/cu m (odor low) 20.0 mg/cu m (odor high)

Recognition/human odor perception: 1.0 mg/cu m

Decomposition

Melting Point

-38.1 °C

-37 °C

-36.5 °C

-34 °F

UNII

Related CAS

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351: Suspected of causing cancer [Warning Carcinogenicity]

Vapor Pressure

2.21 [mmHg]

Vapor pressure, kPa at 20 °C: 0.15

2 mmHg

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

8030-97-5

Absorption Distribution and Excretion

The liver is the primary target for furfural toxicity in rats and mice.

Furfural is well absorbed after administration by any route. In rats, 85% of C14-furfural administered by gavage in corn oil was recovered in urine within 72 hours. ... After oral administration, furfural is rapidly absorbed from the gastrointestinal tract and distributed to the tissues, principally the liver and kidney.

The comparative metabolism and disposition of furfural (FAL) and furfuryl alcohol (FOL) /in male Fisher 344 rats/ were investigated following oral administration of approximately 0.001, 0.01, and 0.1 of the LD50, corresponding to approximately 0.127, 1.15, and 12.5 mg/kg for FAL and 0.275, 2.75, and 27.5 mg/kg for FOL. At all doses studied, at least 86-89% of the dose of FAL or FOL was absorbed from the gastrointestinal tract. FAL and FOL were extensively metabolized prior to excretion. The major route of excretion was in urine, where 83-88% of the dose was excreted, whereas 2-4% was excreted in the feces. Approximately 7% of the dose from rats treated with FAL at 12.5 mg/kg was exhaled as 14CO2. At 72 hr following administration, the pattern of tissue distribution of radioactivity was similar for both FAL and FOL. Liver and kidney contained the highest, and brain the lowest concentrations of radioactivity. Generally, the concentrations of radioactivity in tissues were proportional to the dose. Almost all of the urinary radioactivity was tentatively identified. No FAL or FOL was detected in urine.

The fate of furfural (2-furancarboxaldehyde) was investigated in male and female Fischer 344 (F344) rats given single oral doses of 1, 10 and 60 mg/kg and male and female CD1 mice given 1, 20 and 200 mg/kg [carbonyl-14C]furfural. There was a very high recovery (more than 90% of dose) of radioactivity in all dose groups in 72 hr. The major route of elimination was by the urine, with much smaller amounts present in the faeces and exhaled as 14CO2. The residue in the carcass after 72 hr was less than 1% of the administered dose.

Metabolism Metabolites

The aldehyde group is converted to an acid and this in turn is conjugated with glycine. In dogs and rabbits, furoic acid, furoyl glycine, and furfuracryluric acid are excreted.

It is metabolized very rapidly. Chief metabolite is furoylglycine, side metabolite is 2-furanacryluric acid. No furoic acid found.

Furfural and its metabolite furoylglycine were extracted from urine. About 60% of furfural dose orally admin to rats was recovered in urine as furoylglycine, and no urinary furfural was detected.

For more Metabolism/Metabolites (Complete) data for FURFURAL (6 total), please visit the HSDB record page.

Wikipedia

Isosorbide_dinitrate

Biological Half Life

Use Classification

Agrochemicals -> Pesticides

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes

Hazard Classes and Categories -> Flammable - 2nd degree, Reactive - 1st degree

Cosmetics -> Solvent

Methods of Manufacturing

May be prepared from pyridine

General Manufacturing Information

Plastics Material and Resin Manufacturing

All Other Basic Organic Chemical Manufacturing

2-Furancarboxaldehyde: ACTIVE

QO chemicals /formerly Quaker Oats Co, Chem Div, was the only USA producer of furfural in 1984/

NON-ALCOHOLIC BEVERAGES, 4.0 PPM; ALCOHOLIC BEVERAGES, 10 PPM; ICE CREAM, ICES, ETC, 13 PPM; CANDY, 12 PPM; BAKED GOODS, 17 PPM; GELATINS & PUDDINGS, 0.80 PPM; CHEWING GUM, 45 PPM; SYRUPS, 30 PPM.

Analytic Laboratory Methods

Method: NIOSH 2529, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: furfural; Matrix: air; Detection Limit: 5 ug/sample.

FURFURAL DETERMINED IN INDUSTRIAL AIR BY ALTERNATING-CURRENT POLAROGRAPHY IN PRESENCE OF LITHIUM CHLORIDE WITH TRAPEZOIDAL FORM OF ALTERNATING-CURRENT. DETECTION LIMIT 0.5 UG/ML. DEPENDENCE OF PEAK HEIGHT ON CONCN IS LINEAR BETWEEN 0.5 & 10 UG/ML @ 1.6 VOLTAGE.

Determination of environmental furfural by gas chromatographic method is considered.

For more Analytic Laboratory Methods (Complete) data for FURFURAL (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Furfural and its derivatives should be stored in well-ventilated areas, sheltered from direct sunlight and away from heat and other sources of ignition.

Store in cool, dry, well-ventilated location. Separate from strong oxidizing materials, strong alkalies, & strong acids. Outside or detached storage is preferred.

Recommended: low-pressure storage tank, atmospheric < 0.5 psig.

Storage in either aboveground or underground installations is satisfactory. Because furfural is an excellent solvent and penetrant, care must be taken that all joints are secure and that the pump and valve packings are in good condition.

Interactions

Subacute experiments with epicutaneous exposure of guinea pigs to oil processing products (furfurol and D-11 mineral oil distillate) have revealed that these substances change blood leukocyte morphology and function and alter the quantitative ratio of immunocompetent cells. The depth of changes in these parameters was related to the type of exposure. Combined exposure resulted in more manifest shifts as against those in isolated exposure.

Stability Shelf Life

Drum lots may be stored for months without appreciable change in physical properties.

Dates

Coupling a recombinant oxidase to catalase through specific noncovalent interaction to improve the oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid

Yining Han, Wenxin Qu, Wei FengPMID: 34489048 DOI: 10.1016/j.enzmictec.2021.109895

Abstract

5-Hydroxymethylfurfural oxidase (HMFO) can catalyze both hydroxyl and aldehyde oxidations. It catalyzes 5-hydroxymethylfurfural into 2,5-furandicarboxylic acid. However, the application of HMFO encountered two problems: the expressed HMFO in Escherichia coli. is largely in the form of inclusion bodies, and the by-product of HO

has a negative effect on HMFO stability. To solve these problems, recombinant HMFO was generated by fusing the C-terminus to an elastin-like polypeptide (ELP). ELP-HMFO can be expressed with significantly reduced inclusion bodies. ELP-HMFO exhibited improved stability and tolerance toward H

O

. Further recombination is carried out by fusing the N-terminus of HMFO to a glutamic acid-rich leucine zipper motif (Z

). Similarly, recombinant catalase (CAT) is generated by fusing the N-terminus to ELP and fusing the C-terminus to an arginine-rich leucine zipper motif (Z

). ELP-HMFO-Z

can interact specifically with Z

-CAT-ELP, ascribing to the coiled-coil association of Z

and Z

. ELP-HMFO-Z

#Z

-CAT-ELP coordinates the respective catalytic activities of the two enzymes. ELP-HMFO-Z

catalyzes the oxidation of HMF, and the generated hydrogen peroxide is decomposed by Z

-CAT-ELP into H

O and oxygen. During the oxidation of HMF, the cofactor FAD of HMFO is reduced, and molecular oxygen is needed to reoxidize the reduced FAD. The evolved oxygen from the decomposing of H

O

can just meet the requirement, which can be diffused efficiently from Z

-CAT-ELP to ELP-HMFO-Z

due to the short distance between the two enzymes.

Effects of Sprouting and Fermentation on Free Asparagine and Reducing Sugars in Wheat, Einkorn, Oat, Rye, Barley, and Buckwheat and on Acrylamide and 5-Hydroxymethylfurfural Formation during Heating

Süleyman Yıltırak, Tolgahan Kocadağlı, Ecem Evrim Çelik, Evrim Özkaynak Kanmaz, Vural GökmenPMID: 34374283 DOI: 10.1021/acs.jafc.1c03316

Abstract

Usage of sprouted grains is an increasing trend in thermally processed foods. Sprouting alters the composition of sugars and amino acids, which are Maillard reaction precursors. Free asparagine, total free amino acids, and sugars were monitored during sprouting and yeast and sourdough fermentations. Acrylamide and 5-hydroxymethylfurfural (HMF) were analyzed in heated samples. The asparagine concentration decreased up to 40% after 24-36 h of sprouting, except for buckwheat, and then increased to the initial concentration after 48 h and several folds after 72 h. The increased amount of reducing sugars after sprouting caused higher acrylamide and HMF formation even if the asparagine concentration was lower. Acrylamide and HMF formation decreased after fermentation of sprouted wholemeal because sugars and asparagine were consumed by yeast. A pH drop of 3 units by sourdough fermentation decreased acrylamide formation but increased HMF formation. Results indicated that sprouted cereal products should be produced under controlled conditions to be used in heated foods.Improved one-pot synthesis of furfural from corn stalk with heterogeneous catalysis using corn stalk as biobased carrier in deep eutectic solvent-water system

Li Ji, Zhengyu Tang, Dong Yang, Cuiluan Ma, Yu-Cai HePMID: 34358983 DOI: 10.1016/j.biortech.2021.125691

Abstract

Using acid-treated corn stalk (CS) as biobased carrier, heterogeous SO/SnO

-CS catalyst was firstly prepared to catalyze CS into fufural in deep eutectic solvent-water system. The physical properties of SO

/SnO

-CS were captured by FT-IR, NH

-TPD, XRD, XPS, and BET. SO

/SnO

-CS (1.2 wt%) could be used to catalyze CS (75.0 g/L) with MgCl

(15.0 g/L) to produce furfural (102.3 mM) in the yield of 68.2% for 0.5 h at 170 °C in ChCl:EG-water (20:80, v:v). Moreover, enhanced synthesis of furfural was explored based on the structure changes of CS, furfural yields and formation of byproducts. Finally, the potential catalytic mechanism for catalyzing CS into furfural and byproducts was proposed using SO

/SnO

-CS as catalyst in ChCl:EG-water containing MgCl

. In summary, this established ChCl:EG-water system and optimized catalytic condition facillitated to synthesize furfural from biomass with biobased solid acid catalyst.

Direct production of 2, 5-Furandicarboxylicacid from raw biomass by manganese dioxide catalysis cooperated with ultrasonic-assisted diluted acid pretreatment

Youzheng Chai, Haochuan Yang, Ma Bai, Anwei Chen, Liang Peng, Binghua Yan, Danyang Zhao, Pufeng Qin, Cheng Peng, Xueqin WangPMID: 34153866 DOI: 10.1016/j.biortech.2021.125421

Abstract

In recent years, 2, 5-furandicarboxylic acid (FDCA) has attracted much attention as the precursor of bio-polyester materials. A coupled process of ultrasonic-assisted dilute acid pretreatment and MnOwas designed in this study to directly produce FDCA from lignocellulosic biomass, which is different from the traditional preparation process. Moreover, the critical parameters in the process were analyzed and optimized by the response surface method. The yield of FDCA could reach 52.1% under the optimal conditions. The reaction mechanism indicated that heavy metal elements in lignocellulosic biomass could play the role of the Lewis acid catalyst to promote the formation of FDCA to a certain extent. With the increase of temperature, the heavy metals transfer in biomass from the solid phase to the liquid phase increased, but most of them remain in the former. Therefore, further purification and treatment measures are worthy of attention.

Electrochemical Determination of the "Furanic Index" in Honey

Severyn Salis, Nadia Spano, Marco Ciulu, Ignazio Floris, Maria I Pilo, Gavino SannaPMID: 34299390 DOI: 10.3390/molecules26144115

Abstract

5-(hydroxymethyl)furan-2-carbaldehyde, better known as hydroxymethylfurfural (HMF), is a well-known freshness parameter of honey: although mostly absent in fresh samples, its concentration tends to increase naturally with aging. However, high quantities of HMF are also found in fresh but adulterated samples or honey subjected to thermal or photochemical stresses. In addition, HMF deserves further consideration due to its potential toxic effects on human health. The processes at the origin of HMF formation in honey and in other foods, containing saccharides and proteins-mainly non-enzymatic browning reactions-can also produce other furanic compounds. Among others, 2-furaldehyde (2F) and 2-furoic acid (2FA) are the most abundant in honey, but also their isomers (i.e., 3-furaldehyde, 3F, and 3-furoic acid, 3FA) have been found in it, although in small quantities. A preliminary characterization of HMF, 2F, 2FA, 3F, and 3FA by cyclic voltammetry (CV) led to hypothesizing the possibility of a comprehensive quantitative determination of all these compounds using a simple and accurate square wave voltammetry (SWV) method. Therefore, a new parameter able to provide indications on quality of honey, named "Furanic Index" (FI), was proposed in this contribution, which is based on the simultaneous reduction of all analytes on an Hg electrode to ca. -1.50 V vs. Saturated Calomel Electrode (SCE). The proposed method, validated, and tested on 10 samples of honeys of different botanical origin and age, is fast and accurate, and, in the case of strawberry tree honey (), it highlighted the contribution to the FI of the homogentisic acid (HA), i.e., the chemical marker of the floral origin of this honey, which was quantitatively reduced in the working conditions. Excellent agreement between the SWV and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) data was observed in all samples considered.

Furfural and organic acid targeted carbon dot sensor array for the accurate identification of Chinese baijiu

Ailan Li, Junjie Jia, Yao Fan, Hengye Chen, Songtao Wang, Caihong Shen, Hupiao Dai, Chunsong Zhou, Haiyan Fu, Yuanbin ShePMID: 34146402 DOI: 10.1111/1750-3841.15766

Abstract

Baijiu quality control has always been a major challenge for researchers. In this paper, taking furfural which is closely related to baijiu brewing process and organic acids related to baijiu fermentation process and microorganism types as the main discriminating factors, a carbon dot (CDs) sensor array targeting furfural and organic acids was constructed to identify 41 kinds of baijiu. Through the fluorescence response investigation of CDs synthesized by isomers of benzenediol, aminophenol, and phenylenediamine to different baijiu, two CDs synthesized by meta-benzene substitutions containing -NHwere selected to build a fluorescence sensor array. Due to the aggregation-induced enhancement effect between furfural and the CDs, and the protonation of organic acid and the CDs, different fluorescence changes were observed, the sensor array combined with partial least squares regression could quantitatively analyze furfural and organic acids. What is more, semi-quantitative analysis of furfural and lactic acid in baijiu was performed. Owing to the interaction of the two CDs with furfural and organic acids in baijiu, the sensor array could accurately identify different baijiu through linear discriminant analysis. This sensor array has potential applications in the quantitative analysis of flavor substances in other alcoholic beverages, moreover, this method could provide a quick response and practical tool for real-time quality control monitoring in the baijiu industry.

Toward scalable biocatalytic conversion of 5-hydroxymethylfurfural by galactose oxidase using coordinated reaction and enzyme engineering

William R Birmingham, Asbjørn Toftgaard Pedersen, Mafalda Dias Gomes, Mathias Bøje Madsen, Michael Breuer, John M Woodley, Nicholas J TurnerPMID: 34400632 DOI: 10.1038/s41467-021-25034-3

Abstract

5-Hydroxymethylfurfural (HMF) has emerged as a crucial bio-based chemical building block in the drive towards developing materials from renewable resources, due to its direct preparation from sugars and its readily diversifiable scaffold. A key obstacle in transitioning to bio-based plastic production lies in meeting the necessary industrial production efficiency, particularly in the cost-effective conversion of HMF to valuable intermediates. Toward addressing the challenge of developing scalable technology for oxidizing crude HMF to more valuable chemicals, here we report coordinated reaction and enzyme engineering to provide a galactose oxidase (GOase) variant with remarkably high activity toward HMF, improved Obinding and excellent productivity (>1,000,000 TTN). The biocatalyst and reaction conditions presented here for GOase catalysed selective oxidation of HMF to 2,5-diformylfuran offers a productive blueprint for further development, giving hope for the creation of a biocatalytic route to scalable production of furan-based chemical building blocks from sustainable feedstocks.

High-efficiency synthesis of 5-hydroxymethylfurfural and 2,5-diformylfuran from fructose over magnetic separable catalysts

Weiqi Wei, Gaojing Lyu, Weikun Jiang, Zhengyu Chen, Shubin WuPMID: 34119754 DOI: 10.1016/j.jcis.2021.05.161

Abstract

In this work, a sulfonic acid-functionalized magnetic separable solid acid (FeO

@SiO

-SO

H) was synthesized, characterized, and tested for fructose conversion to 5-hydroxymethylfurfural (HMF). Results indicated that the prepared catalyst had a good efficacy for fructose dehydration to HMF due to its larger specific surface area, appropriate acid amount and homogeneous acid distribution. The maximum HMF yield of this work was 96.1 mol%. It was obtained at 120 °C for 1.5 h with 100 mol% fructose conversion. More importantly, the produced HMF could be further in-situ oxidized into 2,5-diformylfuran (DFF) after the replacing of the Fe

O

@SiO

-SO

H with a ZnFeRuO

catalyst, and the highest DFF yield of 90.2 mol% (based on initial fructose) was obtained after reaction another 8.5 h. The production of DFF from fructose through the above two consecutive steps avoids the intermediate HMF separation, which saves time and energy. In addition, both Fe

O

@SiO

-SO

H and ZnFeRuO

catalysts exhibited satisfied stability in the recycling experiments, which can be reused at least for five times with the HMF and DFF yield loss<5.3% and 3.3%, respectively. Finally, the plausible reaction mechanisms for fructose conversion to HMF or DFF over Fe

O

@SiO

-SO

H or/and ZnFeRuO

catalysts were also proposed in this work.

Biomimetic structure of chitosan reinforced epoxy natural rubber with self-healed, recyclable and antimicrobial ability

Yumin Wu, Chenzhengzhe Yan, Yupin Wang, Chuanhui Gao, Yuetao LiuPMID: 34116089 DOI: 10.1016/j.ijbiomac.2021.06.037

Abstract

Inspired by biomaterials with hard and soft structures, we reported a type of self-healed, recyclable and antimicrobial elastomers material (ECTS) which exhibited both strong mechanical strength and high toughness. ECTS was designed by furfuryl amine modified epoxy natural rubber (ENR-FA) and furaldehyde modified chitosan (CTS-FUR) through Diels-Alder (D-A) reaction. The dynamic loading capacity of the chitosan skeleton, the stress ductility of the matrix and the dynamic cross-linking between the hard and soft components gave the elastomer excellent mechanical strength, toughness and self-healing ability. The tensile strength and the elongation at break could reach up to 7.55 MPa and 487%, respectively. In addition, due to the reversibility of the covalent bond between chitosan framework and rubber matrix, the crosslinking network destroyed by external force could be reestablished under high temperature stimulation. The mechanical properties of the sample could be restored to more than 90% of the original sample, whether it was complete fracture, cyclic damage or recyclable. ECTS exhibited excellent antibacterial activity against both gram-positive bacteria (Staphylococcus aureus) and gram-negative bacteria (Pseudomonas aeruginosa), with antibacterial efficiency more than 99%. So, ECTS might has a promising application prospect in medical materials, intelligent devices, 4D-printing, etc.Reduction of 3-Deoxyglucosone by Epigallocatechin Gallate Results Partially from an Addition Reaction: The Possible Mechanism of Decreased 5-Hydroxymethylfurfural in Epigallocatechin Gallate-Treated Black Garlic

An-Ting Tu, Jer-An Lin, Chieh-Hsiu Lee, Yi-An Chen, Jung-Tsung Wu, Ming-Shiun Tsai, Kuan-Chen Cheng, Chang-Wei HsiehPMID: 34443330 DOI: 10.3390/molecules26164746